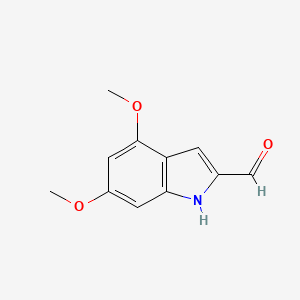

4,6-Dimethoxy-1H-indole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxy-1H-indole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-8-4-10-9(11(5-8)15-2)3-7(6-13)12-10/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURHYVFYBWIDKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(N2)C=O)C(=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ligand and Receptor Preparation:

Ligand Preparation: The 3D structure of 4,6-Dimethoxy-1H-indole-2-carbaldehyde would be generated and optimized to its lowest energy conformation. This involves assigning appropriate atomic charges and defining rotatable bonds.

Receptor Selection and Preparation: A biologically relevant protein target would be selected based on the known activities of indole (B1671886) derivatives, which include anticancer, antimicrobial, and enzyme inhibition properties. researchgate.netmdpi.com The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

Docking Simulation:

Binding Site Definition: The active site or binding pocket of the protein is identified. A grid box is then defined around this site, specifying the volume in which the docking algorithm will search for viable ligand conformations.

Execution of Docking Algorithm: Using software such as AutoDock, a docking simulation is performed. mdpi.com The algorithm systematically explores various conformations and orientations of the ligand within the defined binding site, calculating the binding affinity for each pose using a scoring function.

Analysis of Results:

Binding Energy: The primary output is the estimated binding energy (typically in kcal/mol), which indicates the stability of the ligand-protein complex. More negative values suggest stronger binding.

Interaction Analysis: The best-scoring poses are analyzed to identify specific molecular interactions. This includes identifying hydrogen bonds, hydrophobic interactions, and other electrostatic contacts between the ligand and amino acid residues in the protein's active site. mdpi.com For 4,6-Dimethoxy-1H-indole-2-carbaldehyde, the N-H group and oxygen atoms are potential hydrogen bond donors/acceptors, while the aromatic rings can participate in hydrophobic and π-stacking interactions.

This methodological approach allows researchers to predict binding affinity, understand the structural basis of interaction, and generate hypotheses for designing more potent derivatives. mdpi.com

Table 3: Hypothetical Molecular Docking Interaction Profile for this compound This table illustrates the type of data generated from a molecular docking analysis.

| Ligand Functional Group | Interacting Protein Residue (Example) | Interaction Type | Distance (Å) |

| Indole (B1671886) N-H | Aspartic Acid (ASP) | Hydrogen Bond | ~2.9 |

| Carbaldehyde Oxygen (C=O) | Serine (SER) | Hydrogen Bond | ~3.1 |

| Methoxy (B1213986) Oxygen (-OCH₃) | Lysine (LYS) | Hydrogen Bond | ~3.0 |

| Indole Ring | Phenylalanine (PHE) | π–π Stacking | ~4.5 |

| Benzene (B151609) moiety of Indole | Leucine (LEU), Valine (VAL) | Hydrophobic Interaction | --- |

Advanced Spectroscopic and Structural Elucidation of 4,6 Dimethoxy 1h Indole 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional techniques, the precise connectivity and environment of each atom can be established.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For 4,6-Dimethoxy-1H-indole-2-carbaldehyde and its derivatives, specific chemical shifts (δ) and coupling patterns are characteristic of the indole (B1671886) scaffold and its substituents.

In derivatives of 4,6-dimethoxy-1H-indole, the methoxy (B1213986) group protons (CH₃-O) typically appear as sharp singlets in the upfield region of the spectrum, generally between δ 3.30 and 3.85 ppm. samipubco.com The aromatic protons on the indole ring resonate at lower fields, typically in the range of δ 6.04 to 8.63 ppm, with their exact chemical shifts and multiplicities depending on the substitution pattern. samipubco.com The proton of the aldehyde group (CHO) at the C2 position is highly deshielded and appears as a singlet far downfield. The NH proton of the indole ring also gives a characteristic signal, which can vary in chemical shift depending on the solvent and concentration. samipubco.com

For instance, in a series of synthesized N-substituted indole-2-carbohydrazide derivatives, the indole NH proton appears as a singlet in the range of δ 11.36–11.55 ppm when measured in DMSO-d₆. nih.gov The aromatic protons of the indole core in these derivatives are observed between δ 6.84 and 8.25 ppm. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in this compound Derivatives.

| Proton | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| NH (Indole) | 11.36 - 11.55 | s |

| CHO | ~9.5 - 10.0 | s |

| Ar-H | 6.04 - 8.63 | m, d, s |

| OCH₃ | 3.30 - 3.85 | s |

Note: Data compiled from various derivatives. The solvent is typically DMSO-d₆ or CDCl₃. samipubco.comnih.gov

In this compound derivatives, the carbon of the aldehyde group (C=O) is typically found in the highly deshielded region of the spectrum. The carbons of the aromatic indole ring resonate in the approximate range of δ 112 to 137 ppm. samipubco.comnih.gov The carbons of the two methoxy groups (OCH₃) are observed in the more shielded region, typically between δ 55 and 65 ppm. samipubco.comnih.gov For example, in certain derivatives, the methoxy carbons have been reported at chemical shifts of 56.99 ppm and 54.41 ppm. samipubco.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for this compound and Its Derivatives.

| Carbon Atom | Chemical Shift Range (ppm) |

|---|---|

| C=O (Aldehyde) | ~180 - 190 |

| Aromatic C (Indole) | 112 - 137 |

| OCH₃ | 55 - 65 |

Note: These are general ranges and can vary based on substitution and solvent. samipubco.comnih.gov

While one-dimensional NMR provides essential data, complex structures often require two-dimensional (2D) NMR techniques for complete assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons over multiple bonds, respectively. researchgate.net

For complex indole derivatives, 2D NMR is crucial for resolving overlapping signals in the aromatic region and for unambiguously assigning the signals of the substituted benzene (B151609) ring. researchgate.netresearchgate.net For example, HMBC correlations can definitively link the aldehyde proton to the C2 carbon of the indole ring and the methoxy protons to their respective carbons, confirming the substitution pattern.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of its specific functional groups.

A key feature is the strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, which typically appears in the region of 1670-1710 cm⁻¹. The N-H stretching vibration of the indole ring is observed as a band around 3155-3406 cm⁻¹. samipubco.comresearchgate.net Aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹, while aromatic C=C ring stretching absorptions appear in the 1450-1620 cm⁻¹ region. researchgate.net The characteristic C-O stretching vibrations of the methoxy groups are also present, typically in the 1016-1278 cm⁻¹ range. samipubco.com

Table 3: Characteristic FT-IR Absorption Bands for this compound.

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Indole) | Stretching | 3155 - 3406 |

| C-H (Aromatic) | Stretching | ~3030 - 3060 |

| C=O (Aldehyde) | Stretching | 1670 - 1710 |

| C=C (Aromatic) | Stretching | 1450 - 1620 |

| C-O (Methoxy) | Stretching | 1016 - 1278 |

Note: Data compiled from various indole derivatives. samipubco.comresearchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The indole ring system possesses a chromophore that gives rise to characteristic absorption bands.

The UV-Vis spectrum of indole and its derivatives typically shows two main absorption bands. For the parent indole molecule, these bands are observed around 260-290 nm. nist.govresearchgate.net The presence of substituents, such as the dimethoxy and carbaldehyde groups in this compound, can cause a shift in the position and intensity of these absorption maxima (a bathochromic or hypsochromic shift). The aldehyde group, in conjugation with the indole ring, is expected to shift the absorption to longer wavelengths. For example, a related compound, indole-3-acetaldehyde, shows distinct maxima at 244, 260, and 300 nm. researchgate.net The specific λₘₐₓ values for this compound are influenced by the electronic effects of the methoxy groups on the aromatic system.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, the molecular formula is C₁₁H₁₁NO₃, which corresponds to a molecular weight of approximately 205.21 g/mol . In an electron impact (EI) mass spectrum, this would result in a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 205.

The fragmentation of indole derivatives in mass spectrometry follows characteristic pathways that provide valuable structural information. scirp.org The fragmentation of this compound is expected to be initiated by the loss of substituents from the indole core. A common fragmentation for aromatic methoxy groups involves the loss of a methyl radical (•CH₃), which would yield a prominent fragment ion at m/z 190. researchgate.net This can be followed by the loss of a neutral molecule of carbon monoxide (CO) from the aldehyde group, a typical fragmentation for carbaldehydes, resulting in an ion at m/z 162.

Further fragmentation can involve the indole ring itself. The fragmentation of the core indole structure is characterized by the loss of hydrogen cyanide (HCN), which would lead to characteristic ions in the lower mass region of the spectrum. scirp.org The study of these distinct fragmentation routes allows for the confirmation of the compound's structure and the identification of its key functional groups. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Formula of Loss | Description |

| 205 | [C₁₁H₁₁NO₃]⁺ | - | Molecular Ion ([M]⁺) |

| 190 | [C₁₀H₈NO₃]⁺ | •CH₃ | Loss of a methyl radical from a methoxy group. |

| 176 | [C₁₀H₈NO₂]⁺ | •CHO | Loss of the formyl radical from the aldehyde group. |

| 162 | [C₉H₈NO₂]⁺ | CO (from m/z 190) | Loss of carbon monoxide following the initial loss of a methyl radical. |

X-ray Crystallography for Definitive Structural Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and configuration. While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on closely related indole derivatives provide significant insight into the expected structural features.

The analysis of derivatives offers a clear picture of the structural characteristics of the indole scaffold. For instance, studies on compounds like 5-methoxy-1H-indole-2-carboxylic acid, a structurally similar molecule, have revealed detailed crystallographic information. mdpi.comnih.gov One polymorph of this compound crystallizes in the monoclinic P2₁/c space group, with four molecules per unit cell. mdpi.comnih.gov Such studies confirm the planarity of the indole ring system and determine the orientation of the substituents relative to the ring.

Table 2: Representative Crystallographic Data for Indole Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 5-Methoxy-1H-indole-2-carboxylic Acid (Polymorph 2) | Monoclinic | P2₁/c | Formation of cyclic dimers via hydrogen bonds. | mdpi.comnih.gov |

| 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde | Triclinic | P-1 | Two independent molecules in the asymmetric unit; V-shaped conformation. | nih.gov |

| Ethyl 5-chloro-1H-indole-2-carboxylate | Monoclinic | P2₁/n | Inversion dimers linked by N-H···O hydrogen bonds. | nih.gov |

The arrangement of molecules within a crystal lattice is governed by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds, π-π stacking, and weaker C-H···π interactions, dictate the supramolecular architecture and influence the material's physical properties.

In the crystal structures of many indole derivatives, hydrogen bonding is a dominant feature. The N-H group of the indole ring frequently acts as a hydrogen bond donor. For example, in ethyl 5-chloro-1H-indole-2-carboxylate, molecules form inversion dimers linked by pairs of N-H···O hydrogen bonds, creating a characteristic R₂²(10) loop motif. nih.gov Similarly, in a polymorph of 5-methoxy-1H-indole-2-carboxylic acid, N-H···O intermolecular hydrogen bonds are crucial in building the crystal structure. mdpi.comnih.gov

Beyond classical hydrogen bonds, π-π stacking interactions between the aromatic systems of adjacent indole rings are significant for stabilizing the crystal structure. nih.gov In the structure of 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, the crystal packing is primarily driven by π···π interactions between the tolyl ring of one molecule and the six-membered ring of the indole system of another. nih.gov Weaker interactions, such as C-H···O and C-H···π contacts, also play a vital role in creating a robust three-dimensional network. nih.govnih.gov The collective effect of these varied intermolecular forces results in the highly ordered and stable crystal lattices observed for these compounds.

Computational Chemistry and Theoretical Investigations of 4,6 Dimethoxy 1h Indole 2 Carbaldehyde Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties like geometry, vibrational frequencies, and electronic characteristics. For a molecule like 4,6-Dimethoxy-1H-indole-2-carbaldehyde, DFT calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a balance between accuracy and computational cost. mdpi.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, the geometry optimization would confirm the planarity of the core indole (B1671886) ring system.

Key conformational questions would involve the orientation of the methoxy (B1213986) (-OCH₃) groups at positions 4 and 6, and the carbaldehyde (-CHO) group at position 2. Due to potential steric hindrance and electronic interactions, the methyl groups of the methoxy substituents and the aldehyde group may rotate. DFT calculations would identify the most stable conformer by comparing the energies of various rotational isomers (rotamers). It is expected that the most stable conformation would involve the aldehyde group being coplanar with the indole ring to maximize conjugation, a common feature in similar aromatic aldehydes. mdpi.com

Specific bond lengths, bond angles, and dihedral angles determined from such a study are not currently available in published literature, and thus a data table cannot be provided.

Once the molecular geometry is optimized, a frequency calculation can be performed. This computation predicts the vibrational modes of the molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum.

For this compound, theoretical calculations would predict characteristic vibrational frequencies for its functional groups:

N-H stretch: A sharp peak typically found around 3400 cm⁻¹ for the indole amine.

C=O stretch: A strong absorption band for the aldehyde carbonyl group, expected in the region of 1650-1700 cm⁻¹.

C-O stretches: Bands corresponding to the methoxy groups.

Aromatic C-H and C=C stretches: Multiple bands characteristic of the indole ring.

Comparing these theoretical frequencies with experimental IR or Raman spectra allows for precise assignment of the observed bands. A scaling factor is often applied to the calculated frequencies to better match experimental data.

A data table of theoretical and experimental vibrational frequencies for this specific compound is not available in the reviewed literature.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is expected to be distributed primarily over the electron-rich indole ring and the oxygen atoms of the methoxy groups, which act as electron-donating groups.

LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be localized mainly on the carbaldehyde group, as the C=O double bond is an electron-withdrawing group, and across the pyrole part of the indole ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited. The electron-donating methoxy groups are expected to raise the HOMO energy, while the electron-withdrawing aldehyde group lowers the LUMO energy, likely resulting in a relatively small energy gap for this molecule, indicating its potential for high reactivity. mdpi.com

Specific energy values for the HOMO, LUMO, and the energy gap for this compound are not available in published computational studies.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

In an MEP map of this compound:

Negative Regions (Red/Yellow): These indicate electron-rich areas and are potential sites for electrophilic attack. Such regions would be concentrated around the oxygen atom of the carbonyl group and, to a lesser extent, the oxygen atoms of the methoxy groups.

Positive Regions (Blue): These indicate electron-poor areas and are potential sites for nucleophilic attack. The most positive region is expected to be around the hydrogen atom of the aldehyde group and the hydrogen atom attached to the indole nitrogen (N-H). mdpi.com

The MEP map provides a clear picture of the molecule's reactivity, complementing the FMO analysis.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These descriptors are derived from conceptual DFT.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ² / 2η).

These calculated parameters would provide a quantitative assessment of the molecule's stability and reactivity profile. mdpi.com

A data table of calculated global reactivity descriptors for this compound has not been reported in the available literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the electronic excited states of molecules. It is used to predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the vertical excitation energies and oscillator strengths of electronic transitions.

For this compound, a TD-DFT calculation would likely predict strong electronic transitions corresponding to π → π* excitations within the conjugated indole system. The presence of electron-donating methoxy groups and an electron-withdrawing aldehyde group would likely cause a red-shift (a shift to longer wavelengths) in the absorption maxima compared to unsubstituted indole. The analysis would identify the main orbitals involved in each electronic transition (e.g., HOMO → LUMO, HOMO-1 → LUMO), providing a detailed understanding of the molecule's photophysical properties. nih.gov

Specific data on the calculated absorption wavelengths (λmax), excitation energies, and oscillator strengths for this compound are not available in the reviewed scientific literature.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties in organic molecules is a significant area of materials science, driven by potential applications in optoelectronics, optical data storage, and telecommunications. nih.gov Computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for predicting and understanding the NLO response of novel chromophores before their synthesis. nih.gov For molecules like this compound, the NLO properties are primarily governed by their molecular structure, electronic characteristics, and intramolecular charge transfer (ICT) capabilities.

The key parameters used to quantify NLO response are the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). researchgate.net A high NLO response is often associated with molecules possessing a significant difference between the ground and excited state dipole moments, facilitated by an electron donor-acceptor (D-π-A) framework. In this compound, the indole ring system, enriched by two electron-donating methoxy (-OCH₃) groups, acts as the donor. The electron-withdrawing carbaldehyde (-CHO) group at the 2-position serves as the acceptor. This arrangement creates a "push-pull" system that can enhance charge delocalization and lead to a large hyperpolarizability value upon interaction with an external electric field.

Table 1: Representative Calculated NLO Properties for Related Organic Compounds This table presents illustrative data from similar compounds to provide context for the potential NLO properties of this compound.

| Compound Class | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β) (a.u.) | Reference |

| Salicylaldehyde Thiosemicarbazones | 4.133–4.186 | 192.778–501.709 | nih.gov |

| Imidazole-2-carboxaldehyde | --- | High value validates NLO behavior | researchgate.net |

| DTS(FBTTh₂)₂-Based Derivatives | Low band gap | up to 13.44 × 10⁻²⁷ esu | nih.gov |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govresearchgate.net This technique maps the electron distribution of a molecule in a crystal, allowing for a detailed investigation of how molecules are arranged and the nature of the forces holding them together. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, with the surface defined at the points where the contribution from a given molecule is equal to the contribution from all other molecules.

Key properties mapped onto this surface include dᵢ (the distance to the nearest atom inside the surface) and dₑ (the distance to the nearest atom outside the surface). These are combined into a normalized contact distance (dnorm), where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts. nih.gov

For this compound, several types of intermolecular interactions would be expected to stabilize its crystal structure:

Hydrogen Bonds: The indole N-H group can act as a hydrogen bond donor, while the oxygen atoms of the carbaldehyde and methoxy groups can act as acceptors, leading to N-H···O interactions.

van der Waals Forces (H···H contacts): As with most organic molecules, non-specific hydrogen-hydrogen contacts typically cover a large portion of the molecular surface. nih.gov

C-H···O and C-H···π Interactions: The various C-H bonds can interact with oxygen atoms or the π-systems of the indole and benzene (B151609) rings. nih.gov

π–π Stacking: The planar indole ring system can engage in stacking interactions with neighboring molecules, contributing to crystal stability. researchgate.net

The information from the 3D Hirshfeld surface can be summarized in a 2D "fingerprint plot," which plots dᵢ against dₑ. nih.gov This plot provides a quantitative summary of the different types of intermolecular contacts. For instance, in the fingerprint plot of a related indole derivative, H···O/O···H, H···H, Br···H/H···Br, and C···H/H···C contacts were found to be the most significant contributors. nih.gov For this compound, the primary interactions would likely be H···H, O···H/H···O, and C···H/H···C contacts.

Table 2: Predicted Major Intermolecular Contacts for this compound Based on Hirshfeld Surface Analysis of Analogous Structures

| Interaction Type | Description | Predicted Contribution | Reference for Methodology |

| H···H | Interactions between hydrogen atoms on adjacent molecules. | High (Often >40%) | nih.gov |

| O···H / H···O | Hydrogen bonding involving oxygen atoms (carbonyl, methoxy) and hydrogen atoms (N-H, C-H). | Significant | nih.gov |

| C···H / H···C | Interactions involving carbon atoms of the aromatic rings and hydrogen atoms. | Moderate | nih.gov |

| C···C | π–π stacking interactions between aromatic rings. | Moderate | nih.gov |

| N···H / H···N | Interactions involving the indole nitrogen and hydrogen atoms. | Low to Moderate | researchgate.net |

In Silico Molecular Docking and Ligand-Target Interaction Studies (Methodological Aspects)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is a cornerstone of structure-based drug design, enabling the study of ligand-target interactions at a molecular level. The methodological approach for studying this compound would follow a standardized protocol.

Advanced Applications and Emerging Research Frontiers for 4,6 Dimethoxy 1h Indole 2 Carbaldehyde

Materials Science Applications

The unique electronic and photophysical properties of the 4,6-dimethoxy-indole framework make it a promising candidate for the development of novel organic materials.

Development of Materials with Enhanced Nonlinear Optical Response

Organic molecules with significant nonlinear optical (NLO) responses are critical for applications in telecommunications, optical data storage, and integrated photonics. researchgate.net The NLO properties of organic materials often arise from push-pull chromophore systems, which typically consist of an electron donor and an electron acceptor connected by a π-conjugated bridge. Indole (B1671886) derivatives have been investigated for these properties; for instance, computational and experimental studies on Indole-7-carboxyldehyde have suggested its potential for good NLO behavior due to intramolecular charge transfer. researchgate.net

The 4,6-Dimethoxy-1H-indole-2-carbaldehyde structure inherently possesses features conducive to NLO activity. The methoxy (B1213986) groups (-OCH₃) at the 4 and 6 positions act as strong electron-donating groups, while the carbaldehyde (-CHO) group at the 2-position serves as an electron-accepting group. This donor-acceptor substitution pattern across the indole π-system can lead to a large molecular hyperpolarizability, a key parameter for second-order NLO materials. Research on similar donor-acceptor chromophores indicates that small energy gaps between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are correlated with efficient NLO responses. researchgate.netnih.gov Theoretical studies, such as those performed on salicylaldehyde derivatives, have used Density Functional Theory (DFT) to predict NLO properties, showing that calculated hyperpolarizability values many times greater than that of urea (a standard reference material) indicate significant NLO character. nih.gov

| Parameter | Significance for NLO Properties | Relevance to this compound |

| First Hyperpolarizability (β) | Measures the second-order NLO response of a molecule. | Expected to be high due to the donor-π-acceptor structure. |

| HOMO-LUMO Energy Gap | A smaller gap often correlates with higher NLO activity. | The push-pull nature of the substituents is expected to lower this gap. |

| Dipole Moment | A large ground-state dipole moment can contribute to NLO properties. | The asymmetric electron distribution suggests a significant dipole moment. |

Exploration as Building Blocks for Organic Semiconductors

The search for new organic semiconductors is driven by their potential applications in flexible electronics, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Methoxy-activated indoles have been identified as promising building blocks for such materials. chim.it For example, the synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate was specifically investigated as a new precursor for organic semiconductors. chim.it The presence of methoxy groups enhances the electron-rich nature of the indole core, which is beneficial for charge transport properties.

This compound serves as a valuable synthon in this area. Its aldehyde functional group allows for further chemical modifications, enabling the construction of larger, conjugated systems required for semiconductor applications. The dimethoxy-indole core provides the necessary electronic foundation for hole-transporting materials, while derivatization of the carbaldehyde can be used to tune the material's solubility, morphology, and electronic energy levels.

Luminescence and Fluorescence Probe Development

Indole and its derivatives are well-known for their fluorescent properties and are frequently used as the core structure for fluorescent probes in biological and chemical sensing. nih.gov These probes offer advantages such as high sensitivity, selectivity, and rapid response. nih.gov The development of donor-π-acceptor (D-π-A) compounds based on the indole scaffold has led to molecules with tunable, red-shifted emission profiles. nih.gov

This compound is an ideal starting material for creating such probes. The electron-donating methoxy groups and the electron-accepting aldehyde group form a D-π-A system that can exhibit interesting photophysical properties. The aldehyde functionality provides a reactive site for introducing specific recognition moieties, allowing for the design of probes that can selectively detect ions or molecules of interest. For example, novel indole-based fluorescent probes have been developed for the detection of species like hypochlorite. nih.gov Furthermore, the principles used in creating dual-emission probes, such as those based on carbon dots and metal-organic frameworks for detecting Cu²⁺, can be adapted to systems derived from this indole, potentially enabling ratiometric sensing to avoid environmental interference. mdpi.com

Coordination Chemistry and Ligand Design

The carbaldehyde group at the 2-position of the indole ring is a key functional handle for synthesizing complex organic ligands for coordination chemistry.

Synthesis of Novel Acyclic Chelating Systems

Acyclic ligands containing nitrogen and oxygen donor atoms are effective complexing agents for a wide range of metal ions. ekb.eg Schiff bases, formed by the condensation reaction between an aldehyde and a primary amine, are a particularly important class of chelating ligands due to their synthetic accessibility and versatility.

This compound can be readily reacted with various primary amines, hydrazines, and hydrazides to form novel Schiff base ligands. For instance, the condensation of 1H-indole-2-carbaldehyde with naphthalene-2-sulfonylhydrazide has been reported to yield a Schiff base ligand. Similarly, indole-7-carbaldehyde derivatives have been reacted with hydrazine hydrate to produce indole hydrazones, which are also effective ligands. These reactions create acyclic systems with multiple donor sites (e.g., imine nitrogen, indole nitrogen, and potentially other atoms from the amine component) capable of coordinating to metal centers.

| Reactant | Resulting Ligand Type | Potential Donor Atoms |

| Primary Amine (R-NH₂) | Schiff Base (Imine) | Imine Nitrogen, Indole Nitrogen |

| Hydrazine (H₂N-NH₂) | Hydrazone | Imine Nitrogen, Amine Nitrogen, Indole Nitrogen |

| Hydroxylamine (H₂N-OH) | Oxime | Oxime Nitrogen, Oxime Oxygen, Indole Nitrogen |

| Thiosemicarbazide | Thiosemicarbazone | Imine Nitrogen, Hydrazide Nitrogen, Thione Sulfur |

Formation of Poly-nuclear Transition Metal Complexes

The design of ligands capable of binding multiple metal centers is a significant area of research, with applications in catalysis, magnetism, and modeling biological systems. escholarship.org The acyclic chelating systems derived from this compound can be designed to facilitate the formation of poly-nuclear transition metal complexes.

By using diamines or polyamines in the Schiff base condensation, ligands with multiple coordination pockets can be synthesized. These ligands can then bind two or more metal ions in close proximity. The indole units themselves can also play a role in bridging metal centers. The resulting polynuclear complexes can exhibit unique electronic and magnetic properties arising from the interactions between the metal ions, mediated by the bridging ligand framework. The study of such systems provides insight into metal-metal interactions and can lead to the development of catalysts with synergistic activity. escholarship.org

Lack of Evidence for this compound as a Modifier in Advanced Chromatography

Following a comprehensive review of available scientific literature, there is no evidence to support the use of this compound as a modifier in sub/supercritical fluid chromatography (SFC) for NMR elucidation. This specific application, as outlined in the user's request, does not appear to be a recognized or documented use for this chemical compound.

Sub/supercritical fluid chromatography is an advanced analytical technique that utilizes a mobile phase, typically carbon dioxide, at a temperature and pressure above its critical point. In this state, the mobile phase exhibits properties of both a liquid and a gas, allowing for efficient separation of complex mixtures. To modulate the polarity and solvating power of the mobile phase, organic solvents known as "modifiers" are often added. Common modifiers include methanol, ethanol, and acetonitrile.

A particularly advanced application of this technique involves the use of deuterated modifiers, such as deuterated methanol (CD₃OD). This approach is highly beneficial when SFC is coupled with Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. The use of deuterated modifiers minimizes the presence of protonated solvent signals in the NMR spectrum, which would otherwise obscure the signals from the analyte of interest. This streamlined process allows for immediate NMR analysis of separated components without the need for laborious fraction collection and drying steps.

While the search for information on this compound did not yield any results related to its use as a chromatographic modifier, it is recognized in the scientific community as a valuable synthetic intermediate. It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds.

In the context of SFC-NMR, a related compound, 4,6-dimethoxy-3-methyl-1H-indole, has been documented as an analyte in a mixture of indoles that was successfully separated and analyzed using this technique with a deuterated modifier. This highlights the utility of SFC-NMR for the analysis of indole derivatives but does not support the use of this compound as a modifier itself.

Given the strict requirement for scientific accuracy and the absence of any supporting data, it is not possible to generate an article on the "Utilization as Modifiers in Sub/Supercritical Fluid Chromatography for NMR Elucidation" for the compound this compound.

Q & A

Q. What established synthetic routes are available for 4,6-Dimethoxy-1H-indole-2-carbaldehyde, and how can reaction conditions be optimized for higher yields?

The primary synthetic method involves the Vilsmeier-Haack reaction, where 4,6-dimethoxyindole is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under mild conditions to introduce the aldehyde group at position 2 . Optimization strategies include:

- Temperature control : Maintaining 0–5°C during formylation to minimize side reactions.

- Solvent selection : Using anhydrous dichloromethane to enhance reagent solubility.

- Catalyst recycling : Implementing continuous flow reactors for scalable production, as suggested for analogous indole derivatives . Yield improvements (>75%) are achievable by isolating intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Essential techniques include:

- ¹H/¹³C NMR : Key signals include the aldehyde proton at δ 9.8–10.2 ppm and methoxy groups at δ 3.8–4.0 ppm. Aromatic protons in the indole ring typically appear at δ 6.5–7.5 ppm .

- IR spectroscopy : A strong C=O stretch (~1680 cm⁻¹) and N-H stretch (~3400 cm⁻¹) confirm the aldehyde and indole NH groups .

- Mass spectrometry (ESI-MS) : Look for the molecular ion peak at m/z 205.21 (M+H⁺) . Cross-referencing with X-ray crystallography data (e.g., SHELX-refined structures) ensures structural accuracy .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map the compound’s electrophilic sites. Key steps:

- Frontier Molecular Orbital (FMO) analysis : Identifies the aldehyde carbon (C2) as the most electrophilic site (LUMO energy ~ -1.5 eV) .

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to model reaction kinetics, showing enhanced nucleophilic attack rates. Validation involves comparing computed transition states with experimental kinetic data from analogous indole-aldehyde systems .

Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, melting point) of this compound across studies?

Discrepancies often arise from polymorphic forms or impurities. Mitigation approaches:

- Recrystallization : Use ethanol/water mixtures to isolate pure crystals, followed by Differential Scanning Calorimetry (DSC) to determine melting points .

- HPLC-PDA purity analysis : Confirm >98% purity using a C18 column (acetonitrile/water mobile phase) to detect trace impurities . Cross-study validation with single-crystal XRD data (e.g., SHELXL-refined structures) ensures consistency in reported properties .

Q. How does the electronic environment of the indole ring influence regioselectivity in cross-coupling reactions involving this compound?

The electron-donating methoxy groups at positions 4 and 6 deactivate the indole ring, directing electrophilic substitution to position 5 or 6. Mechanistic insights:

- Suzuki-Miyaura coupling : Pd(PPh₃)₄ catalyzes coupling at position 3 (aldehyde-adjacent) due to conjugation with the aldehyde group.

- DFT-supported mechanistic studies : Show lower activation energy (~25 kJ/mol) for C3 coupling versus C5 . Experimental validation via NOESY NMR confirms regiochemical outcomes in palladium-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.